Taurodehydrocholic acid

Overview

Description

Taurodehydrocholic acid is a bile acid derivative that plays a significant role in lipid metabolism and cholesterol homeostasis within the body. It is a taurine-conjugated metabolite of dehydrocholic acid and is known for its ability to activate biliary cholesterol secretion . This compound is particularly useful in the study of cholesterol metabolism and has been shown to significantly increase the expression of Abcg5 while decreasing the expression of abc8 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of taurodehydrocholic acid typically involves the conjugation of dehydrocholic acid with taurine. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the conjugation process. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes steps such as purification through high-performance liquid chromatography (HPLC) and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Taurodehydrocholic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

Substitution: Halogens, nucleophiles, and other reagents under various solvent conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Taurodehydrocholic acid has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study bile acid metabolism and its effects on lipid homeostasis.

Biology: Investigated for its role in regulating cholesterol levels and its impact on cellular processes.

Medicine: Explored for its potential therapeutic effects in treating liver disorders, cholestasis, and other metabolic diseases.

Industry: Utilized in the development of pharmaceuticals and as a research tool in various biochemical assays

Mechanism of Action

Taurodehydrocholic acid exerts its effects by activating biliary cholesterol secretion. It significantly increases the expression of Abcg5, a gene involved in cholesterol transport, while decreasing the expression of abc8 . This regulation of gene expression helps maintain cholesterol homeostasis and supports lipid metabolism. The compound also interacts with various molecular targets and pathways, including those involved in bile acid metabolism and cholesterol regulation .

Comparison with Similar Compounds

Taurocholic acid: Another bile acid conjugate with taurine, known for its role in emulsifying fats and aiding in digestion.

Ursodeoxycholic acid: A bile acid used to treat gallstones and certain liver diseases.

Deoxycholic acid: A bile acid involved in the emulsification of fats and used in cosmetic treatments

Uniqueness of Taurodehydrocholic Acid: this compound is unique in its ability to significantly modulate the expression of specific genes involved in cholesterol transport, making it a valuable tool for studying cholesterol metabolism and its related disorders. Its distinct molecular structure and specific biological activities set it apart from other similar bile acids .

Biological Activity

Taurodehydrocholic acid (TDHCA) is a bile acid derivative that plays a significant role in various biological processes, particularly in lipid metabolism and liver function. This article explores the biological activity of TDHCA, summarizing key research findings, mechanisms of action, and implications for health.

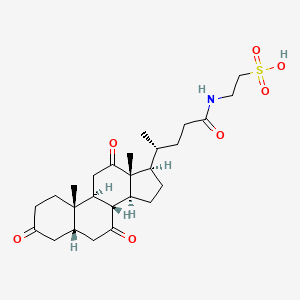

Chemical Structure and Properties

TDHCA is a taurine conjugate of dehydrocholic acid, characterized by its amphipathic nature. Its chemical formula is , with the following elemental composition:

| Element | Percentage |

|---|---|

| C | 58.74% |

| H | 7.20% |

| N | 2.63% |

| Na | 4.32% |

| O | 21.07% |

| S | 6.03% |

This structural configuration allows TDHCA to interact with lipid molecules and cellular membranes effectively, influencing various metabolic pathways.

Cholesterol Metabolism

Research indicates that TDHCA significantly impacts cholesterol metabolism. It has been shown to enhance the expression of the ABCG5 gene, which encodes a transporter involved in biliary cholesterol secretion. This mechanism is crucial for maintaining cholesterol homeostasis and preventing conditions such as gallstones and atherosclerosis .

- Increased Cholesterol Secretion : Administration of TDHCA leads to increased biliary cholesterol secretion through upregulation of ABCG5, promoting the excretion of excess cholesterol from the liver .

Inflammatory Response

Bile acids like TDHCA can also induce inflammatory responses in hepatocytes. Studies have demonstrated that exposure to pathophysiological levels of TDHCA triggers the release of inflammatory cytokines such as Ccl2 and Cxcl2 , which are linked to liver injury . The inflammatory response involves mitochondrial damage and activation of toll-like receptor 9 (Tlr9), highlighting the dual role of bile acids in both metabolic regulation and inflammation.

Therapeutic Potential

Given its role in regulating cholesterol levels and inducing inflammatory responses, TDHCA has potential therapeutic applications:

- Cholagogues : As a cholagogue, TDHCA can stimulate bile production, aiding in fat digestion and absorption.

- Liver Health : Understanding its mechanisms may lead to new treatments for liver diseases associated with cholestasis or inflammation.

Case Studies

Several studies have explored the effects of TDHCA in animal models:

- Cholestatic Liver Injury : In mouse models, administration of bile acids including TDHCA resulted in increased hepatic inflammation and damage, correlating with elevated serum aminotransferases .

- Dietary Lipid Influence : Research on rhesus monkeys showed that dietary lipids could influence the biological activity of TDHCA, affecting its choleretic effects .

Summary of Research Findings

The following table summarizes key findings from recent studies on TDHCA:

Properties

IUPAC Name |

2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39NO7S/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29/h15-16,18-20,24H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16+,18-,19+,20+,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDJSBRKNHQFPD-PYGYYAGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57011-24-2 (hydrochloride salt) | |

| Record name | Taurodehydrocholate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70965970 | |

| Record name | 3,7,12-Trioxo-N-(2-sulfoethyl)cholan-24-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517-37-3 | |

| Record name | Taurodehydrocholate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7,12-Trioxo-N-(2-sulfoethyl)cholan-24-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.